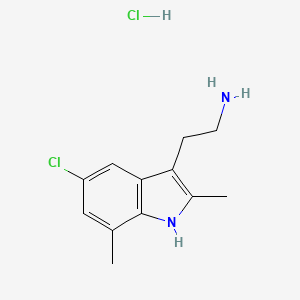

2-(5-chloro-2,7-dimethyl-1H-indol-3-yl)ethan-1-amine hydrochloride

Description

2-(5-Chloro-2,7-dimethyl-1H-indol-3-yl)ethan-1-amine hydrochloride is a substituted tryptamine derivative featuring a chloro group at position 5 and methyl groups at positions 2 and 7 of the indole ring. Its hydrochloride salt enhances stability and solubility for experimental use.

Properties

IUPAC Name |

2-(5-chloro-2,7-dimethyl-1H-indol-3-yl)ethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClN2.ClH/c1-7-5-9(13)6-11-10(3-4-14)8(2)15-12(7)11;/h5-6,15H,3-4,14H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCZRKIBJOVZHKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1NC(=C2CCN)C)Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1049747-89-8 | |

| Record name | 1H-Indole-3-ethanamine, 5-chloro-2,7-dimethyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1049747-89-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-chloro-2,7-dimethyl-1H-indol-3-yl)ethan-1-amine hydrochloride typically involves the following steps:

Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

Introduction of Substituents: The chloro and methyl groups can be introduced through electrophilic substitution reactions.

Formation of Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-(5-chloro-2,7-dimethyl-1H-indol-3-yl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:

Substitution: The chloro group can be substituted by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

Oxidation: Oxidized indole derivatives.

Reduction: Reduced indole derivatives.

Substitution: Substituted indole derivatives with various functional groups.

Scientific Research Applications

2-(5-chloro-2,7-dimethyl-1H-indol-3-yl)ethan-1-amine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(5-chloro-2,7-dimethyl-1H-indol-3-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The indole core can bind to various receptors and enzymes, modulating their activity. For example, it may act as an agonist or antagonist at serotonin receptors, influencing neurotransmission and other physiological processes . The presence of the chloro and methyl groups may enhance its binding affinity and selectivity for certain targets .

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Molecular Weight: Electron-withdrawing groups (e.g., -NO₂, -Cl) increase molecular weight compared to electron-donating groups (-CH₃, -OCH₃). For example, the 5-nitro derivative (241.68 g/mol) is heavier than the 5-methyl analog (210.70 g/mol). Halogenated derivatives (Cl, F) show intermediate weights, with dichloro (279.59 g/mol) and chloro-fluoro (212.65 g/mol) variants.

Positional Isomerism: Chloro substitution at position 5 (target compound) vs. Fluoro substitution at positions 6 or 7 () may enhance metabolic stability compared to chloro groups.

Functional Group Diversity: Methoxy (-OCH₃) and nitro (-NO₂) groups at position 5 introduce polarity differences, influencing solubility and membrane permeability. The trifluoromethoxy (-OCF₃) group in (MFCD03714489) offers enhanced lipophilicity and resistance to enzymatic degradation.

Salt Forms and Stability :

- Hydrochloride salts are common across analogs (e.g., ), improving crystallinity and shelf life.

- Storage conditions vary; for example, the dichloro derivative () is stable at room temperature, while the fluoro-chloro compound () requires 4°C storage.

Implications for Research and Development

- Structure-Activity Relationships (SAR): Substituent positions and electronic properties are critical for interactions with serotonin receptors (5-HT₁, 5-HT₂ families). For instance, 5-methoxy groups () are associated with hallucinogenic activity, while chloro groups may modulate affinity.

- Pharmacokinetics : Methyl groups (2,7-dimethyl in the target compound) likely reduce metabolic oxidation compared to unsubstituted analogs, extending half-life.

- Synthetic Accessibility : Halogenated indoles (e.g., ) often require specialized reagents (e.g., POCl₃ for chloro substitution), whereas methoxy derivatives are synthesized via nucleophilic substitution.

Biological Activity

2-(5-chloro-2,7-dimethyl-1H-indol-3-yl)ethan-1-amine hydrochloride, a synthetic compound belonging to the indole family, has garnered attention for its diverse biological activities. This article explores its biological activity, including antibacterial, antifungal, antiviral, and anticancer properties, supported by relevant data and case studies.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₅ClN₂ |

| Molecular Weight | 222.714 g/mol |

| Density | 1.2 ± 0.1 g/cm³ |

| Boiling Point | 392.8 ± 37.0 °C |

| Flash Point | 191.4 ± 26.5 °C |

| LogP | 3.09 |

The biological activity of this compound is attributed to its ability to interact with various molecular targets, including receptors and enzymes involved in neurotransmission and immune response modulation. The presence of chloro and methyl groups on the indole ring influences its reactivity and biological interactions.

Antibacterial Activity

Research has indicated that 2-(5-chloro-2,7-dimethyl-1H-indol-3-yl)ethan-1-amine hydrochloride exhibits significant antibacterial properties. In vitro studies have shown that it possesses activity against both Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Efficacy

In a study examining the antibacterial efficacy of various indole derivatives, this compound demonstrated a minimum inhibitory concentration (MIC) of 0.0195 mg/mL against Escherichia coli and MIC values of 0.0048 mg/mL against Bacillus mycoides and Candida albicans .

Antifungal Activity

The compound also displays antifungal properties, which are critical in treating infections caused by fungal pathogens.

Comparative Antifungal Activity

The antifungal activity was assessed against various strains, with results indicating effective inhibition:

- Candida albicans: MIC values ranged from 16.69 to 78.23 µM.

- Fusarium oxysporum: MIC values ranged from 56.74 to 222.31 µM .

Antiviral Activity

Preliminary studies have suggested potential antiviral effects of this compound, particularly against viral pathogens such as SARS-CoV-2.

Anticancer Properties

Indole derivatives are often explored for their anticancer activities due to their ability to modulate signaling pathways involved in cell proliferation and apoptosis.

Research Findings

Compounds with similar structures have shown promise in inhibiting cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest . Further research is needed to elucidate the specific anticancer mechanisms of 2-(5-chloro-2,7-dimethyl-1H-indol-3-yl)ethan-1-amine hydrochloride.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(5-chloro-2,7-dimethyl-1H-indol-3-yl)ethan-1-amine hydrochloride, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via the Fischer indole synthesis , which involves reacting phenylhydrazine derivatives with ketones/aldehydes under acidic conditions. For this specific indole derivative:

- Step 1 : Condensation of 5-chloro-2,7-dimethylindole precursors with an appropriate aldehyde/ketone.

- Step 2 : Hydrochloride salt formation using HCl.

Optimization includes adjusting temperature (60–80°C), solvent (e.g., ethanol or acetic acid), and catalyst (e.g., ZnCl₂) to improve yield and purity. Purity validation via HPLC (>98%) and structural confirmation via ¹H/¹³C NMR are critical .

Q. How does the substitution pattern (5-chloro, 2,7-dimethyl) influence the compound’s chemical reactivity?

- Methodological Answer : The chloro group at position 5 enhances electrophilic substitution at the indole’s 3-position due to its electron-withdrawing effect, while the methyl groups at positions 2 and 7 sterically hinder adjacent reactions. Reactivity can be probed using:

- Electrophilic substitution assays (e.g., bromination) to map reactive sites.

- DFT calculations to predict charge distribution and reactive intermediates .

Q. What are the primary biological activities reported for this compound?

- Methodological Answer : Preliminary studies on analogous indole derivatives suggest:

- Anticancer activity : Apoptosis induction via caspase-3/7 activation (IC₅₀ values in the µM range).

- Neuromodulatory effects : Partial agonism/antagonism at serotonin receptors (5-HT₂A) .

Standard assays include MTT viability tests (cancer cells) and radioligand binding assays (receptor affinity) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data (e.g., conflicting IC₅₀ values)?

- Methodological Answer : Discrepancies may arise from assay variability (cell line differences, serum concentration) or compound purity . Mitigation strategies:

- Orthogonal assays : Confirm apoptosis via both flow cytometry (Annexin V) and Western blot (cleaved PARP).

- Strict QC protocols : Use LC-MS for batch-to-batch purity verification.

- Meta-analysis : Compare data across studies using standardized controls (e.g., positive controls like doxorubicin for cytotoxicity) .

Q. What experimental designs are recommended for elucidating the compound’s structure-activity relationship (SAR) with serotonin receptors?

- Methodological Answer :

- Step 1 : Synthesize analogs with systematic substitutions (e.g., replacing Cl with F or methyl with ethyl).

- Step 2 : Screen analogs using radioligand displacement assays (³H-ketanserin for 5-HT₂A).

- Step 3 : Corrogate data with molecular docking simulations (PDB: 5-HT₂A crystal structures) to identify key binding residues.

Example: Methyl groups at positions 2/7 may enhance hydrophobic interactions with receptor pockets .

Q. How can researchers address low solubility in aqueous buffers during in vitro studies?

- Methodological Answer :

- Solubilization agents : Use DMSO (≤0.1% final concentration) or cyclodextrins.

- Salt formation : Explore alternative counterions (e.g., citrate instead of HCl).

- Nanoformulation : Encapsulate in liposomes (size: 100–200 nm) and validate stability via dynamic light scattering (DLS) .

Q. What analytical techniques are most effective for characterizing degradation products under stressed conditions?

- Methodological Answer :

- Forced degradation studies : Expose the compound to heat (40–60°C), light (ICH Q1B), and acidic/alkaline conditions.

- Analytical tools :

- UPLC-PDA-MS : Identify degradation products via mass fragmentation patterns.

- ²H NMR : Track proton exchange in deuterated solvents.

Example: Hydrolysis of the ethylamine side chain may produce indole-3-carbaldehyde, detectable at m/z 160.1 .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.